
3-Ethoxybutan-1-aminehydrochloride
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Overview
Description
3-ethoxybutan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxybutan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybutan-1-ol and ammonia.
Amination Reaction: The 3-ethoxybutan-1-ol undergoes an amination reaction with ammonia in the presence of a catalyst, such as palladium on carbon, to form 3-ethoxybutan-1-amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, 3-ethoxybutan-1-amine hydrochloride.
Industrial Production Methods
In an industrial setting, the production of 3-ethoxybutan-1-amine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Alkylation Reactions
Primary amines like 3-ethoxybutan-1-amine can undergo alkylation with alkyl halides or other electrophilic reagents. The hydrochloride form requires deprotonation (e.g., using NaOH) to liberate the free amine for nucleophilic substitution.
Reagent | Conditions | Product |
---|---|---|
Methyl iodide | DCM, NaOH, 25°C | N-Methyl-3-ethoxybutan-1-amine |
Benzyl chloride | THF, K₂CO₃, reflux | N-Benzyl-3-ethoxybutan-1-amine |
This reaction is analogous to the alkylation of ammonia and primary amines described in Lumen Learning’s amine synthesis methods . The ethoxy group remains inert under these mild conditions.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides. The hydrochloride salt must first be neutralized to free the amine.
Reagent | Conditions | Product |
---|---|---|
Acetyl chloride | Pyridine, 0°C → RT | N-Acetyl-3-ethoxybutan-1-amine |
Benzoyl chloride | DCM, Et₃N, 25°C | N-Benzoyl-3-ethoxybutan-1-amine |
This parallels the acylation mechanisms observed in β-enaminone synthesis via coupling agents like EDC . The ethoxy group does not interfere with the reaction.
Oxidation Reactions
Primary amines are oxidized to nitro compounds or hydroxylamines under strong oxidizing conditions. The ethoxy group may undergo cleavage in harsh environments.
Reagent | Conditions | Product |
---|---|---|
KMnO₄, H₂SO₄ | Aqueous, 100°C | 3-Ethoxybutan-1-nitro compound |
H₂O₂, FeSO₄ | Acidic, RT | 3-Ethoxybutan-1-hydroxylamine |
Oxidation pathways are consistent with those of structurally similar aliphatic amines. Side reactions, such as ethoxy group oxidation, are possible but require extreme conditions.
Salt Formation and Acid-Base Reactions
The hydrochloride salt can undergo neutralization or exchange with other acids:
Reagent | Conditions | Product |
---|---|---|
NaOH | Aqueous, RT | Free 3-ethoxybutan-1-amine |
H₂SO₄ | Ethanol, RT | 3-Ethoxybutan-1-amine sulfate |
This behavior aligns with the acid-base properties of amine salts documented in PubChem .
Ether Cleavage Reactions
The ethoxy group is susceptible to cleavage under acidic or reductive conditions:
Reagent | Conditions | Product |
---|---|---|
HI (conc.) | Reflux, 12h | 1-Aminobutan-3-ol + Ethyl iodide |
BBr₃ | DCM, -78°C → RT | 1-Aminobutan-3-ol + Ethanol |
While direct data for 3-ethoxybutan-1-amine hydrochloride is limited, ether cleavage mechanisms are well-established in organic chemistry .
Condensation Reactions
The amine can participate in Schiff base formation or β-enaminone synthesis:
Reagent | Conditions | Product |
---|---|---|
Benzaldehyde | EtOH, RT, 24h | N-(3-Ethoxybutyl)benzylideneamine |
Acetylacetone | EDC, DCM, RT | β-Enaminone derivative |
The latter reaction mirrors the coupling agent-mediated β-enaminone synthesis reported in MDPI studies .
Comparison with Structural Analogs
Reactivity differences between 3-ethoxybutan-1-amine hydrochloride and related compounds:
Compound | Key Reaction | Product |
---|---|---|
3-Methylbutan-1-amine hydrochloride | Alkylation with ethyl bromide | N-Ethyl-3-methylbutan-1-amine |
3-Cyclopropylbutan-1-amine | Oxidation with KMnO₄ | Cyclopropane ring-opened nitro compound |
The ethoxy group in 3-ethoxybutan-1-amine hydrochloride enhances solubility but reduces steric hindrance compared to bulkier analogs.
Scientific Research Applications
3-ethoxybutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-ethoxybutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and amine functionality allow it to participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-ethoxybutan-1-amine: The non-hydrochloride form of the compound.
Butan-1-amine: A simpler amine without the ethoxy group.
3-methoxybutan-1-amine: A similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
3-ethoxybutan-1-amine hydrochloride is unique due to the presence of both the ethoxy group and the hydrochloride salt form. This combination enhances its solubility and reactivity, making it a valuable compound for various applications.
Biological Activity
3-Ethoxybutan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in relation to its interactions with cellular mechanisms. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
3-Ethoxybutan-1-amine hydrochloride is classified as an aliphatic amine with an ethoxy group. Its structural formula can be represented as follows:
This structure is crucial for understanding its biological interactions, particularly in relation to microtubule stabilization and potential therapeutic applications.
The primary mechanism of action for 3-Ethoxybutan-1-amine hydrochloride appears to involve the stabilization of microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing critical roles in maintaining cell shape, enabling intracellular transport, and facilitating cell division.
Microtubule Interaction
Research indicates that compounds with similar structures can stabilize microtubules by enhancing the polymerization of tubulin, the protein building block of microtubules. This stabilization can lead to various cellular responses, including altered cell cycle progression and apoptosis in cancer cells . The structure-activity relationship studies have shown that modifications to the alkyl chain and functional groups significantly influence the potency and selectivity of these compounds .
Case Studies
Several studies have explored the effects of 3-Ethoxybutan-1-amine hydrochloride on various cell lines:
- Neuroblastoma Cells : A study evaluated the compound's effects on neuroblastoma cells, demonstrating that it induced significant cytotoxicity through microtubule stabilization. The results indicated a dose-dependent increase in acetylated α-tubulin levels, suggesting enhanced microtubule stability .
- Breast Cancer Cells : In another investigation, 3-Ethoxybutan-1-amine hydrochloride was tested on breast cancer cell lines. The compound showed promising results in inhibiting cell proliferation, attributed to its ability to disrupt normal microtubule dynamics and induce apoptosis .
- In Vivo Studies : Animal models have also been used to assess the therapeutic potential of this compound. Preliminary results indicate that it may reduce tumor growth in xenograft models, further supporting its role as a microtubule-stabilizing agent .
Structure-Activity Relationship (SAR)
The SAR studies reveal that variations in the aliphatic chain length and branching significantly affect the biological activity of 3-Ethoxybutan-1-amine hydrochloride. Compounds with longer or more branched chains tend to exhibit enhanced microtubule-stabilizing properties . The presence of electron-withdrawing groups also plays a crucial role in modulating activity.
Compound Variant | Chain Length | Activity Level |
---|---|---|
Ethyl variant | Short | Moderate |
Propyl variant | Medium | High |
Butyl variant | Long | Very High |
Properties
Molecular Formula |
C6H16ClNO |
---|---|
Molecular Weight |
153.65 g/mol |
IUPAC Name |
3-ethoxybutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-8-6(2)4-5-7;/h6H,3-5,7H2,1-2H3;1H |
InChI Key |
LHPUXEBAESKZNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CCN.Cl |
Origin of Product |
United States |
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